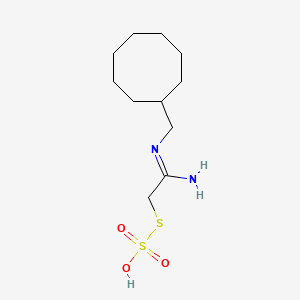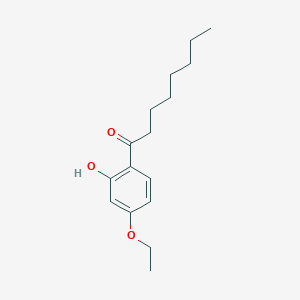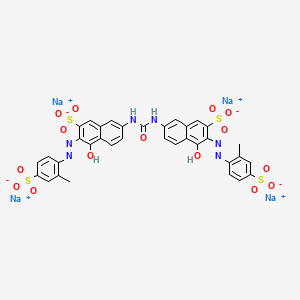
Calcium dihydrogendiphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium dihydrogen pyrophosphate, also known as monocalcium dihydrogen pyrophosphate, is a chemical compound with the formula CaH₂P₂O₇. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is known for its role as a leavening agent in baking powders and as a stabilizer in various food products.
準備方法
Synthetic Routes and Reaction Conditions
Calcium dihydrogen pyrophosphate can be synthesized through several methods. One common method involves the reaction of calcium chloride with pyrophosphoric acid. The reaction is as follows: [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{CaH}_2\text{P}_2\text{O}_7 + 2\text{HCl} ]
Another method involves heating dicalcium phosphate to produce the anhydrous form of calcium pyrophosphate: [ 2\text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium dihydrogen pyrophosphate is produced by carefully controlling the pH and temperature during the reaction of sodium pyrophosphate with calcium nitrate. This method ensures the formation of high-purity calcium dihydrogen pyrophosphate suitable for various applications .
化学反応の分析
Types of Reactions
Calcium dihydrogen pyrophosphate undergoes several types of chemical reactions, including:
Hydrolysis: It can hydrolyze to form calcium phosphate and phosphoric acid.
Thermal Decomposition: Upon heating, it decomposes to form calcium pyrophosphate and water.
Acid-Base Reactions: It reacts with strong acids to form pyrophosphoric acid and calcium salts.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water.
Thermal Decomposition: This reaction requires heating to temperatures above 500°C.
Acid-Base Reactions: Strong acids like hydrochloric acid are commonly used.
Major Products Formed
Hydrolysis: Calcium phosphate and phosphoric acid.
Thermal Decomposition: Calcium pyrophosphate and water.
Acid-Base Reactions: Pyrophosphoric acid and calcium salts.
科学的研究の応用
Calcium dihydrogen pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: It is studied for its role in calcium metabolism and bone formation.
Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.
Industry: It is used as a leavening agent in baking powders, a stabilizer in food products, and a component in fertilizers
作用機序
The mechanism of action of calcium dihydrogen pyrophosphate involves its ability to release calcium and pyrophosphate ions. These ions play a crucial role in various biochemical processes. For example, in the human body, calcium ions are essential for bone formation and maintenance, while pyrophosphate ions help regulate mineralization processes .
類似化合物との比較
Calcium dihydrogen pyrophosphate can be compared with other calcium phosphates, such as:
Monocalcium phosphate (Ca(H₂PO₄)₂): Similar in its use as a leavening agent but differs in its solubility and acidity.
Dicalcium phosphate (CaHPO₄): Used as a dietary supplement and in toothpaste, it has different solubility and reactivity properties.
Tricalcium phosphate (Ca₃(PO₄)₂): Commonly used in ceramics and as a food additive, it has higher calcium content and different physical properties.
Calcium dihydrogen pyrophosphate is unique due to its specific balance of calcium and pyrophosphate ions, making it particularly useful in applications requiring controlled release of these ions.
特性
分子式 |
CaH2O7P2 |
|---|---|
分子量 |
216.04 g/mol |
IUPAC名 |
calcium;phosphono phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |
InChIキー |
VEJCUEBBRSCJRP-UHFFFAOYSA-L |
正規SMILES |
OP(=O)(O)OP(=O)([O-])[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


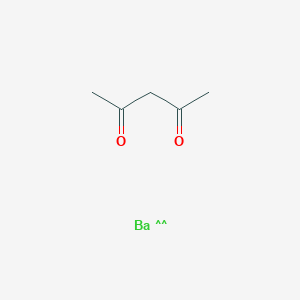
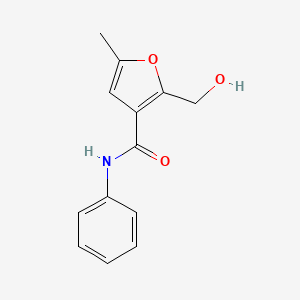

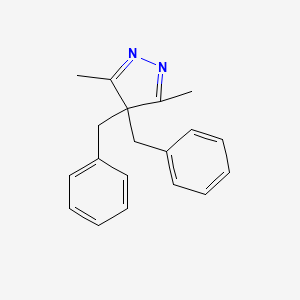
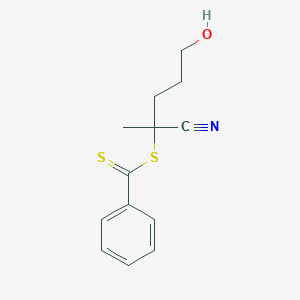
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
